1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid is a fluorinated organic compound that features an indazole core structure. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and subsequent functionalization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of trifluoroethanol.
Substitution: Reagents such as trifluoroethyl chloride and hypervalent-iodine–CH2CF3 reagents are used for substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Substitution: Various substituted indazole derivatives, depending on the reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group, used as a solvent and reagent in organic synthesis.
Trifluoromethylated Indoles: Compounds with trifluoromethyl groups instead of trifluoroethyl groups, used in medicinal chemistry for their unique properties.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid is unique due to its specific indazole core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)5-15-8-3-6(9(16)17)1-2-7(8)4-14-15/h1-4H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGISRRZZDODTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(N=C2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given the structure of (2-dimethylaminoethyl) 5-(4-fluorophenoxy)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, can we infer anything about the potential SAR of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid as a p38 inhibitor?
A1: While we don't have specific data on the activity of this compound itself, its presence within the larger compound suggests it might be a crucial scaffold for p38 inhibition. The larger compound likely interacts with the p38 kinase through various interactions like hydrogen bonding, hydrophobic interactions, and potentially ionic interactions if the carboxylic acid group is ionized. []
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